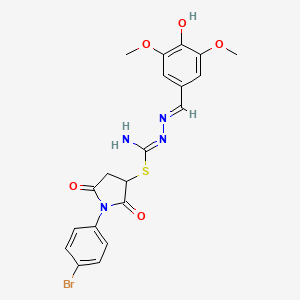

1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinecarbimidothioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-溴苯基)-2,5-二氧代吡咯烷-3-基 (2E)-2-(4-羟基-3,5-二甲氧基苄叉基)肼基碳酰硫代酰胺是一种复杂的化合物,它包含溴苯基、二氧代吡咯烷基部分以及肼基碳酰硫代酰胺连接。

合成路线和反应条件:

起始原料: 合成始于4-溴苯胺,它与琥珀酸酐反应生成1-(4-溴苯基)-2,5-二氧代吡咯烷。

肼基碳酰硫代酰胺的形成: 然后将中间体在回流条件下与4-羟基-3,5-二甲氧基苯甲醛在肼基碳酰硫代酰胺存在下反应,生成最终产物。

纯化: 该化合物通过柱层析和重结晶技术进行纯化。

工业生产方法: 虽然该化合物的具体工业生产方法没有得到很好的记录,但总体方法将涉及扩大实验室合成,并针对产量、纯度和成本效益进行优化。这可能包括使用连续流动反应器和自动化纯化系统。

反应类型:

氧化: 该化合物可以进行氧化反应,特别是在羟基和甲氧基上。

还原: 还原反应可以针对二氧代吡咯烷基部分的羰基。

取代: 溴苯基可以参与亲核取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可以在碱性条件下使用。

主要产品:

氧化: 产物包括醌和羧酸。

还原: 产物包括醇和胺。

取代: 产物包括各种取代的苯衍生物。

化学性质:

- 用作合成更复杂有机分子的构建块。

- 研究其在各种条件下的反应性和稳定性。

生物学:

- 研究其在药物设计中作为药效团的潜力。

- 评估其对某些病原体的生物活性。

医学:

- 在开发新型治疗剂方面具有潜在应用。

- 探索其抗炎和抗癌特性。

工业:

- 可能用于开发具有特定电子或光学特性的先进材料。

准备方法

The synthesis of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can be achieved through a multi-step synthetic route. The process typically involves the following steps:

Formation of the Dioxotetrahydropyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxotetrahydropyrrol ring.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.

Attachment of the Hydrazinecarboximidothioate Moiety: This step involves the reaction of the intermediate compound with hydrazinecarboximidothioate under specific conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

Condensation: The hydrazinecarboximidothioate moiety can undergo condensation reactions with various carbonyl compounds, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications, including:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biochemistry: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its effects on biological systems.

Industrial Applications: It may have applications in the synthesis of other complex organic compounds or as a precursor in various industrial processes.

作用机制

该化合物通过与特定分子靶标(如酶或受体)相互作用而发挥其作用。溴苯基可能促进与疏水口袋的结合,而二氧代吡咯烷基和肼基碳酰硫代酰胺部分可以参与氢键和静电相互作用。这些相互作用可以调节靶蛋白的活性,从而导致观察到的生物效应。

类似化合物:

- 1-(4-氯苯基)-2,5-二氧代吡咯烷-3-基 (2E)-2-(4-羟基-3,5-二甲氧基苄叉基)肼基碳酰硫代酰胺

- 1-(4-氟苯基)-2,5-二氧代吡咯烷-3-基 (2E)-2-(4-羟基-3,5-二甲氧基苄叉基)肼基碳酰硫代酰胺

独特性:

- 溴苯基的存在使其有别于其氯苯基和氟苯基类似物,可能改变其反应性和生物活性。

- 该化合物中官能团的特定组合可能赋予独特的特性,例如提高对某些靶标的结合亲和力或选择性。

相似化合物的比较

Similar compounds to 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE include other bromophenyl derivatives, dioxotetrahydropyrrol compounds, and hydrazinecarboximidothioate analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.

属性

分子式 |

C20H19BrN4O5S |

|---|---|

分子量 |

507.4 g/mol |

IUPAC 名称 |

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]carbamimidothioate |

InChI |

InChI=1S/C20H19BrN4O5S/c1-29-14-7-11(8-15(30-2)18(14)27)10-23-24-20(22)31-16-9-17(26)25(19(16)28)13-5-3-12(21)4-6-13/h3-8,10,16,27H,9H2,1-2H3,(H2,22,24)/b23-10+ |

InChI 键 |

IIQRDQCYKSOWLZ-AUEPDCJTSA-N |

手性 SMILES |

COC1=CC(=CC(=C1O)OC)/C=N/N=C(\N)/SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C=NN=C(N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B10909723.png)

![3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10909727.png)

![4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B10909740.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10909748.png)

![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)

![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B10909759.png)

![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B10909765.png)

![2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)

![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)

![[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10909782.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909784.png)

![4-{2-[1-(Naphthalen-2-yl)ethylidene]hydrazinyl}pyridine](/img/structure/B10909787.png)

![3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B10909802.png)